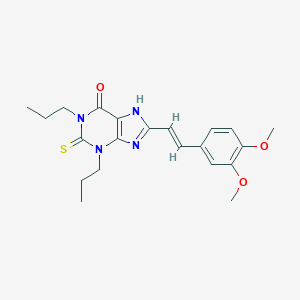
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine, also known as DMPX, is a potent and selective antagonist of adenosine receptors. Adenosine is a naturally occurring molecule in the body that plays a role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. DMPX has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, cardiovascular disease, and neurological disorders.
作用機序
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine exerts its pharmacological effects by selectively blocking the adenosine receptors, which are G protein-coupled receptors that mediate the effects of adenosine. Adenosine is a naturally occurring molecule in the body that plays a role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. By blocking the adenosine receptors, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine inhibits the downstream signaling pathways that are activated by adenosine, leading to a reduction in the physiological effects of adenosine.
生化学的および生理学的効果
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to have a number of biochemical and physiological effects in various disease conditions. In cancer research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to inhibit the growth and metastasis of cancer cells by blocking the adenosine receptors, which are known to promote tumor growth and angiogenesis. In cardiovascular research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to improve cardiac function and reduce myocardial injury by blocking the adenosine receptors, which are known to play a role in ischemic heart disease. In neurological research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to improve cognitive function and reduce neuroinflammation by blocking the adenosine receptors, which are known to play a role in neurodegenerative diseases.
実験室実験の利点と制限
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective antagonist of adenosine receptors, which makes it a useful tool for studying the role of adenosine in various disease conditions. Another advantage is that it has been extensively studied in preclinical models, which provides a strong scientific basis for its potential therapeutic applications. However, one limitation is that it may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine. One direction is to further elucidate its mechanism of action and downstream signaling pathways in various disease conditions. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties for clinical use, including improving its oral bioavailability and reducing its potential for off-target effects. Additionally, future research could explore the potential of (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine in combination with other therapeutic agents for synergistic effects in treating various disease conditions.
合成法
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine can be synthesized using a multi-step process that involves the reaction of 2-thioxanthone with 3,4-dimethoxybenzaldehyde, followed by the addition of propylamine and subsequent reduction with lithium aluminum hydride. The final product is obtained after purification using column chromatography.
科学的研究の応用
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been extensively studied for its potential therapeutic applications in various disease conditions. In cancer research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to inhibit the growth and metastasis of cancer cells by blocking the adenosine receptors, which are known to promote tumor growth and angiogenesis. In cardiovascular research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to improve cardiac function and reduce myocardial injury by blocking the adenosine receptors, which are known to play a role in ischemic heart disease. In neurological research, (E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine has been shown to improve cognitive function and reduce neuroinflammation by blocking the adenosine receptors, which are known to play a role in neurodegenerative diseases.
特性
CAS番号 |
155814-29-2 |
|---|---|
製品名 |
(E)-8-(3,4-Dimethoxystyryl)-1,3-dipropyl-2-thioxanthine |
分子式 |
C21H26N4O3S |
分子量 |
414.5 g/mol |
IUPAC名 |
8-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-dipropyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C21H26N4O3S/c1-5-11-24-19-18(20(26)25(12-6-2)21(24)29)22-17(23-19)10-8-14-7-9-15(27-3)16(13-14)28-4/h7-10,13H,5-6,11-12H2,1-4H3,(H,22,23)/b10-8+ |
InChIキー |
UBTCNLGIOUVSQV-CSKARUKUSA-N |
異性体SMILES |
CCCN1C2=C(C(=O)N(C1=S)CCC)NC(=N2)/C=C/C3=CC(=C(C=C3)OC)OC |
SMILES |
CCCN1C2=C(C(=O)N(C1=S)CCC)NC(=N2)C=CC3=CC(=C(C=C3)OC)OC |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=S)CCC)NC(=N2)C=CC3=CC(=C(C=C3)OC)OC |
同義語 |
1H-Purin-6-one, 1,2,3,7-tetrahydro-8-(2-(3,4-dimethoxyphenyl)ethenyl)- 1,3-dipropyl-2-thioxo-,(E)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



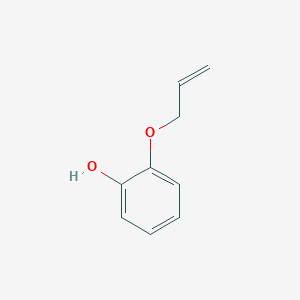
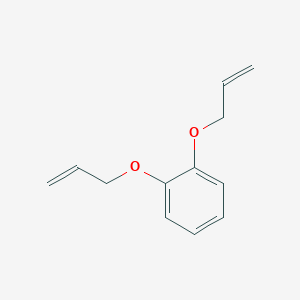
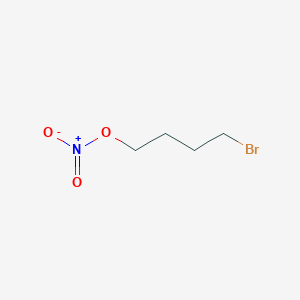
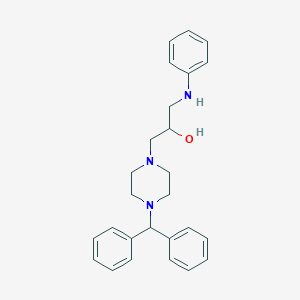
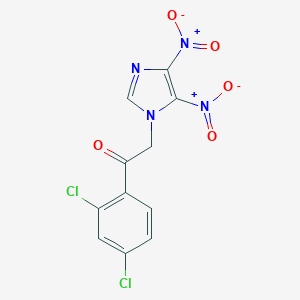
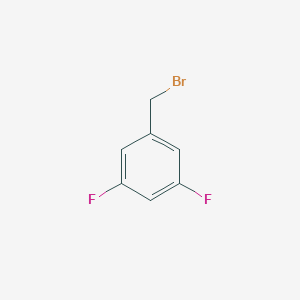
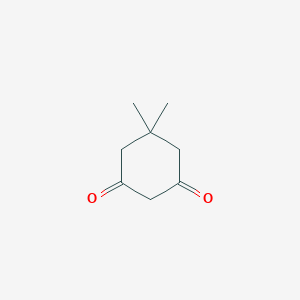
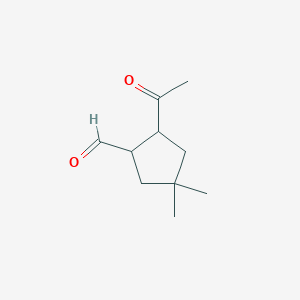
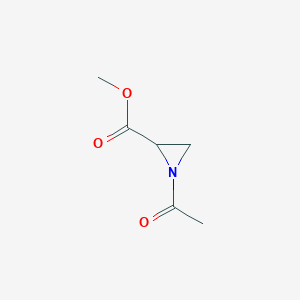
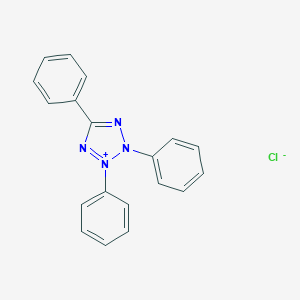
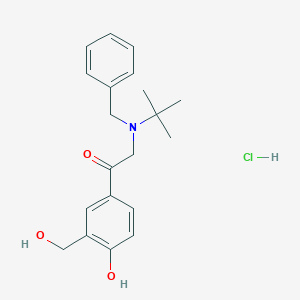
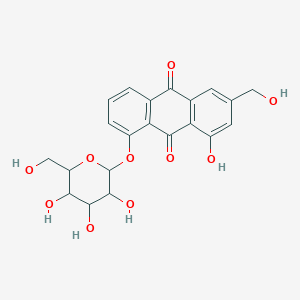
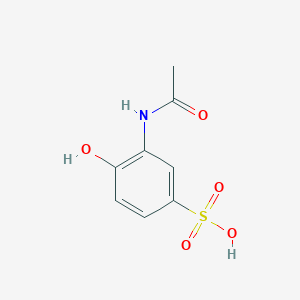
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117540.png)